3-Methoxy-5-methylaniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methylaniline typically involves multiple steps:
Nitration: The starting material, 3-methoxytoluene, undergoes nitration to introduce a nitro group at the meta position relative to the methoxy group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Purification: The final product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-methoxy-5-nitroaniline.
Reduction: Formation of N-methyl-3-methoxy-5-methylaniline.
Substitution: Formation of 3-methoxy-5-bromoaniline or 3-methoxy-5-chloroaniline
Scientific Research Applications
3-Methoxy-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analgesic and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and as a precursor for various organic compounds
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amino groups play a crucial role in its binding affinity and specificity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Pathways involved include oxidative deamination and conjugation reactions .
Comparison with Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
3-Methoxyaniline: An aniline derivative with a methoxy group at the meta position.
5-Methylaniline: An aniline derivative with a methyl group at the meta position.
Comparison:
Uniqueness: 3-Methoxy-5-methylaniline is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity.
Chemical Properties: Compared to N-Methylaniline, this compound has different solubility and boiling point characteristics due to the presence of the methoxy group.
Biological Activity: The combination of methoxy and amino groups in this compound may result in distinct biological activities compared to its analogs
Properties
IUPAC Name |
3-methoxy-5-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYIMMXOEYEZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212881 | |
Record name | Methoxymethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63460-04-8 | |
Record name | Methoxymethylbenzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxymethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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